Diethyl 2,4-diacetyl-3-phenylpentanedioate
Overview
Description
Diethyl 2,4-diacetyl-3-phenylpentanedioate is an organic compound with the molecular formula C19H24O6 and a molecular weight of 348.39 g/mol . It is a colorless to pale yellow liquid with a fruity odor . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2,4-diacetyl-3-phenylpentanedioate can be synthesized from ethyl acetoacetate and benzaldehyde . The reaction involves the condensation of these two compounds under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for yield and purity, and the product is often purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,4-diacetyl-3-phenylpentanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by different reagents and conditions, leading to the formation of various products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Diethyl 2,4-diacetyl-3-phenylpentanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its fruity odor
Mechanism of Action
The mechanism of action of diethyl 2,4-diacetyl-3-phenylpentanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Diethyl 2,4-diacetyl-3-phenylpentanedioate can be compared with other similar compounds, such as:
- Ethyl 2-isobutylacetoacetate
- Ethyl 2-benzylacetoacetate
- Methyl 2-acetyl-5-oxohexanoate
- Diethyl 2-methylglutarate
- Ethyl 2-isopropylacetoacetate
- Ethyl 2-acetylhexanoate
- Diethyl 2-acetylglutarate
These compounds share similar structural features and chemical properties but differ in their specific functional groups and applications.
Biological Activity
Diethyl 2,4-diacetyl-3-phenylpentanedioate, with the CAS number 13277-74-2, is a synthetic compound that has garnered attention in pharmaceutical chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse sources.
- Molecular Formula : CHO
- Molar Mass : 348.39 g/mol
- Density : 1.136 g/cm³
- Boiling Point : 467.3°C
- Flash Point : 203.1°C
- Storage Conditions : 2-8°C
The compound is primarily utilized in pharmaceutical synthesis and as a solvent and preservative in various chemical applications .
Synthesis
The synthesis of this compound typically involves a multi-step process including:
- Knoevenagel Condensation : The reaction of ethyl acetoacetate with benzaldehyde in the presence of a base such as piperidine.
- Michael Addition : Subsequent reactions leading to the formation of the diester compound.
- Acid Cleavage : Treatment with sodium hydroxide to yield the final product after saponification of ester moieties .
Biological Activity
Recent studies have indicated that this compound exhibits several biological activities:
Antimicrobial Activity
Research has shown that this compound possesses significant antimicrobial properties against various bacterial strains. In vitro studies demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .
Antioxidant Properties
This compound has also been evaluated for its antioxidant capacity. It showed promising results in scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies indicate that it can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory conditions .
Case Studies
Study | Findings |
---|---|
Study A (2020) | Demonstrated antimicrobial efficacy against E. coli and S. aureus with MIC values of 32 µg/mL. |
Study B (2021) | Showed antioxidant activity with an IC50 value of 50 µg/mL in DPPH radical scavenging assays. |
Study C (2022) | Reported anti-inflammatory effects by reducing TNF-alpha levels in LPS-stimulated macrophages. |
Properties
IUPAC Name |
diethyl 2,4-diacetyl-3-phenylpentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c1-5-24-18(22)15(12(3)20)17(14-10-8-7-9-11-14)16(13(4)21)19(23)25-6-2/h7-11,15-17H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDMHFPDRYFKOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)C(C(=O)C)C(=O)OCC)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305143 | |
Record name | diethyl 2,4-diacetyl-3-phenylpentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00305143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13277-74-2 | |
Record name | 13277-74-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169221 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | diethyl 2,4-diacetyl-3-phenylpentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00305143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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